molecular formula C18H23NO2S B2600818 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2177365-78-3

3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2600818
CAS No.: 2177365-78-3
M. Wt: 317.45
InChI Key: XSJJWJJDNRDXLY-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The molecule also contains a cyclopropylidene group (a three-membered carbon ring), a sulfonyl group (SO2), and an azabicyclo group (a bicyclic compound containing a nitrogen atom).


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The bicyclo[3.2.1]octane core would provide a rigid, three-dimensional structure. The cyclopropylidene group would add additional ring strain, which could affect the compound’s reactivity. The sulfonyl group is polar and could participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropylidene and sulfonyl groups, as well as the ring strain in the bicyclic core . The nitrogen atom in the azabicyclo group could also participate in various reactions, such as acid-base reactions or the formation of coordination complexes.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the sulfonyl group could increase the compound’s polarity and solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

Research has shown efficient synthesis methodologies and structural studies for compounds closely related to 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane. For example, Singh et al. (2007) demonstrated a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, highlighting the potential for synthesizing substituted azatropes with specific receptor affinities (Singh et al., 2007).

Pharmacological Applications

The pharmacological study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives by Izquierdo et al. (1991) indicates the exploration of bicyclic compounds in developing new pharmaceutical agents. The study involved synthesis, structural and conformational analysis, and pharmacological evaluation, suggesting a methodology that could be relevant for derivatives of this compound (Izquierdo et al., 1991).

Novel Synthetic Pathways and Chemical Reactivity

Research into bridged bicyclic hydrazines and their potential for creating novel synthetic pathways is of significant interest. Rutjes et al. (1993) presented a novel route to the 1-azatropane skeleton, demonstrating the versatility and reactivity of bicyclic compounds. Such research underlines the potential for creating new chemical entities with diverse biological activities, potentially including analogs of the compound (Rutjes et al., 1993).

Lewis Acid Catalysis in Synthesis

Wang et al. (2017) explored Lewis acid-catalyzed annulation reactions, which could be applicable to the synthesis of compounds similar to this compound. Such methodologies offer routes to synthesize azabicyclic structures with high diastereoselectivity, underlining the importance of catalytic systems in organic synthesis (Wang et al., 2017).

Future Directions

The study of complex organic molecules like this one is an active area of research in organic chemistry. Future work could explore the synthesis, reactivity, and potential applications of this and similar compounds .

Properties

IUPAC Name

3-cyclopropylidene-8-(3,4-dimethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12-3-8-18(9-13(12)2)22(20,21)19-16-6-7-17(19)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJWJJDNRDXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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